PZ-2891 is a pantazine, a novel class of orally bioavailable PanK modulators []. This drug-like molecule functions as a chemical probe for investigating the role of coenzyme A (CoA) biosynthesis in various biological processes []. PZ-2891 exhibits nanomolar binding affinity for PANK3, a specific isoform of PanK [].
PZ-2891 is a synthetic compound developed as an allosteric activator of pantothenate kinase, an enzyme crucial for the regulation of cellular coenzyme A levels. This compound has garnered attention due to its ability to cross the blood-brain barrier, making it a potential therapeutic agent for conditions associated with pantothenate kinase deficiencies, such as pantothenate kinase-associated neurodegeneration. The synthesis and optimization of PZ-2891 were guided by a library screening process, which aimed to enhance its potency and pharmacokinetic properties while minimizing lipophilicity.
PZ-2891 was synthesized through a chemical optimization process following an initial hit identified from a library screen. It belongs to a class of compounds known as pantazines, which are characterized by their ability to modulate the activity of pantothenate kinase enzymes. Specifically, PZ-2891 targets the human pantothenate kinase 3 isoform (PANK3) and has been shown to stabilize its active conformation, thus enhancing its enzymatic activity in the presence of ATP and magnesium ions .
The synthesis of PZ-2891 involved several key steps:
The final compound was characterized by its high affinity for PANK3, with an IC50 value significantly lower than that of its predecessors.
The molecular structure of PZ-2891 reveals several critical components that facilitate its interaction with PANK3:
The crystal structure of the PANK3-PZ-2891 complex has been resolved, providing insights into how the compound interacts at the molecular level, including specific amino acid residues involved in binding.
PZ-2891 functions primarily as an allosteric activator rather than undergoing significant chemical transformations itself. Its mechanism involves binding to the pantothenate site on PANK3, which prevents feedback inhibition by acetyl-CoA. This binding stabilizes the enzyme in an active conformation that enhances its catalytic activity towards pantothenate, leading to increased levels of coenzyme A in cells .
The mechanism of action for PZ-2891 is characterized by:
Quantitative analyses have shown that PZ-2891 has a residence time of approximately 34 minutes on PANK3, indicating strong binding affinity (0.2 nM) which is crucial for its therapeutic potential .
PZ-2891 exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a therapeutic agent capable of penetrating biological barriers.
PZ-2891 has significant potential applications in scientific research and therapeutic development:
Ongoing research aims to further elucidate its mechanisms and expand its applications in clinical settings.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3